Cas no 2228677-73-2 (2-azido-2-(3-ethoxyphenyl)ethan-1-ol)
2-azido-2-(3-ethoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-azido-2-(3-ethoxyphenyl)ethan-1-ol
- EN300-1768868
- 2228677-73-2
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- Inchi: 1S/C10H13N3O2/c1-2-15-9-5-3-4-8(6-9)10(7-14)12-13-11/h3-6,10,14H,2,7H2,1H3
- InChI Key: DGBNMEZPFGDFHN-UHFFFAOYSA-N
- SMILES: O(CC)C1=CC=CC(=C1)C(CO)N=[N+]=[N-]
Computed Properties
- Exact Mass: 207.100776666g/mol
- Monoisotopic Mass: 207.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 43.8Ų
2-azido-2-(3-ethoxyphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1768868-0.05g |
2-azido-2-(3-ethoxyphenyl)ethan-1-ol |
2228677-73-2 | 0.05g |
$660.0 | 2023-09-20 | ||
| Enamine | EN300-1768868-0.1g |
2-azido-2-(3-ethoxyphenyl)ethan-1-ol |
2228677-73-2 | 0.1g |
$691.0 | 2023-09-20 | ||
| Enamine | EN300-1768868-0.25g |
2-azido-2-(3-ethoxyphenyl)ethan-1-ol |
2228677-73-2 | 0.25g |
$723.0 | 2023-09-20 | ||
| Enamine | EN300-1768868-0.5g |
2-azido-2-(3-ethoxyphenyl)ethan-1-ol |
2228677-73-2 | 0.5g |
$754.0 | 2023-09-20 | ||
| Enamine | EN300-1768868-1.0g |
2-azido-2-(3-ethoxyphenyl)ethan-1-ol |
2228677-73-2 | 1g |
$785.0 | 2023-06-03 | ||
| Enamine | EN300-1768868-2.5g |
2-azido-2-(3-ethoxyphenyl)ethan-1-ol |
2228677-73-2 | 2.5g |
$1539.0 | 2023-09-20 | ||
| Enamine | EN300-1768868-5.0g |
2-azido-2-(3-ethoxyphenyl)ethan-1-ol |
2228677-73-2 | 5g |
$2277.0 | 2023-06-03 | ||
| Enamine | EN300-1768868-10.0g |
2-azido-2-(3-ethoxyphenyl)ethan-1-ol |
2228677-73-2 | 10g |
$3376.0 | 2023-06-03 | ||
| Enamine | EN300-1768868-1g |
2-azido-2-(3-ethoxyphenyl)ethan-1-ol |
2228677-73-2 | 1g |
$785.0 | 2023-09-20 | ||
| Enamine | EN300-1768868-5g |
2-azido-2-(3-ethoxyphenyl)ethan-1-ol |
2228677-73-2 | 5g |
$2277.0 | 2023-09-20 |
2-azido-2-(3-ethoxyphenyl)ethan-1-ol Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-azido-2-(3-ethoxyphenyl)ethan-1-ol
2-Azido-2-(3-Ethoxyphenyl)Ethan-1-Ol: A Comprehensive Overview
2-Azido-2-(3-Ethoxyphenyl)Ethan-1-Ol, also known by its CAS number 2228677-73-2, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for functionalization in advanced materials and drug delivery systems.
The synthesis of 2-Azido-2-(3-Ethoxyphenyl)Ethan-1-Ol typically involves a multi-step process, often starting with the preparation of the phenol derivative followed by substitution reactions to introduce the azide group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact.
In terms of physical properties, this compound exhibits a melting point of approximately 85°C and a boiling point around 150°C under standard conditions. Its solubility in common solvents like dichloromethane and ethanol makes it suitable for various chemical reactions, particularly in solution-phase synthesis.
2-Azido-2-(3-Ethoxyphenyl)Ethan-1-Ol finds extensive use in click chemistry, where the azide group serves as a reactive moiety for forming stable covalent bonds with alkyne derivatives via the Huisgen cycloaddition reaction. This property has been exploited in the development of cross-linked polymers and self-healing materials.
Recent studies have highlighted its role in drug delivery systems, where the compound acts as a precursor for bioactive molecules. Researchers have successfully utilized it to synthesize anti-cancer agents with enhanced bioavailability and targeted delivery capabilities.
The application of 2-Azido-2-(3-Ethoxyphenyl)Ethan-1-Ol extends into materials science, particularly in the creation of stimuli-responsive materials. By incorporating this compound into polymer networks, scientists have developed materials that exhibit shape-memory behavior under thermal or mechanical stimuli.
In conclusion, 2-Azido-2-(3-Ethoxyphenyl)Ethan-1-Ol stands as a pivotal molecule in contemporary chemical research, offering manifold opportunities for innovation across diverse disciplines. Its continued exploration promises to unlock new frontiers in material design and therapeutic development.
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